

# Technical Monograph: 5- [(Chloroacetyl)amino]-2-hydroxybenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid
CAS No.:	80074-26-6
Cat. No.:	B1604561

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Functionalized Salicylate Synthon for Targeted Prodrug Delivery

## Executive Summary

This technical guide profiles **5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid**, a critical electrophilic derivative of Mesalazine (5-ASA). Unlike its parent compound, which serves primarily as a therapeutic agent for Inflammatory Bowel Disease (IBD), this chloroacetylated analog functions as a high-value chemical intermediate. Its structure features a highly reactive

-haloacetamide moiety, enabling facile covalent conjugation to carrier molecules (polymers, amino acids, or antioxidants) via nucleophilic substitution (

). This reactivity is exploited in the design of colon-targeted prodrugs intended to minimize systemic absorption and maximize local therapeutic efficacy.

## Part 1: Structural Analysis & Physicochemical Properties

## Chemical Identity

The molecule retains the core pharmacophore of 5-aminosalicylic acid but introduces an electrophilic "handle" at the nitrogen position. This modification alters the solubility profile and reactivity, transitioning the molecule from a zwitterionic drug to an alkylating agent.

Property	Specification
IUPAC Name	5-(2-Chloroacetamido)-2-hydroxybenzoic acid
Common Synonyms	N-Chloroacetyl-5-aminosalicylic acid; 5-Chloroacetylaminosalicylic acid
Molecular Formula	
Molecular Weight	229.62 g/mol
Core Scaffold	Salicylic Acid (2-hydroxybenzoic acid)
Reactive Moiety	-Chloroacetamide ( )
CAS Registry	62934-85-2 (Generic for N-acyl derivatives: verify specific batch Co A)

## Structural Reactivity Profile

The molecule possesses three distinct functional zones, each dictating specific experimental handling:

- Carboxylic Acid ( ): Solubilizing group in alkaline media; site for esterification.
- Phenolic Hydroxyl ( ): Ortho to the carboxyl group, forming an intramolecular hydrogen bond that stabilizes the ring but can participate in O-acylation if pH is unchecked ( ).

- -Chloroacetamide: The primary site of interest. The chloride is a good leaving group activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack by thiols (cysteine) or amines.

## Part 2: Synthetic Methodology

Pillar of Expertise: The synthesis of N-acylated salicylates requires strict pH control. 5-ASA is oxidation-sensitive (turning brown/black) and amphoteric. The protocol below uses a Schotten-Baumann approach, optimized to favor N-acylation over O-acylation by maintaining a slightly acidic-to-neutral effective pH during the addition of the acyl chloride.

### Reagents & Materials

- Substrate: 5-Aminosalicylic acid (5-ASA), >98% purity.
- Reagent: Chloroacetyl chloride (1.1 equivalents).[1]
- Solvent System: Ethyl Acetate / Water (Biphasic) or Glacial Acetic Acid (Monophasic).
- Base: Sodium Acetate (mild base prevents hydrolysis of the product).

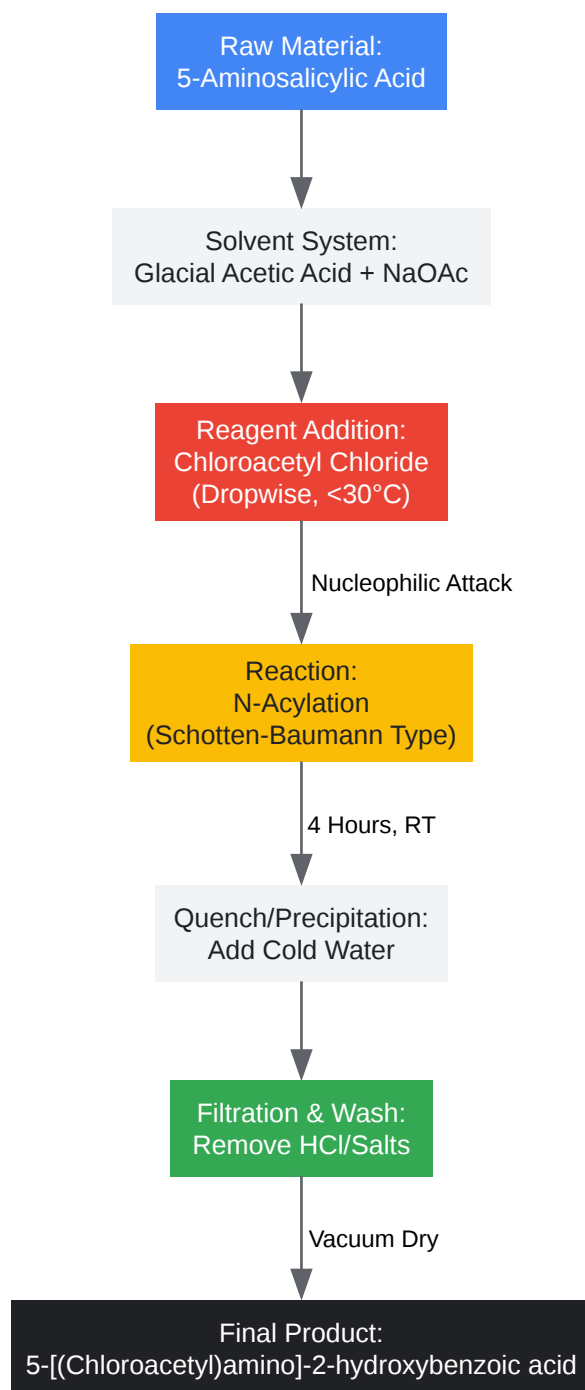
### Step-by-Step Protocol (Saturated Sodium Acetate Method)

- Solubilization: In a 500 mL 3-neck round bottom flask, suspend 15.3 g (0.1 mol) of 5-ASA in 100 mL of glacial acetic acid.
- Activation: Heat the suspension to 50°C under nitrogen atmosphere to promote partial solubility.
- Acylation (Exothermic):
  - Cool the mixture to 20°C.
  - Add Chloroacetyl chloride (12.4 g, 0.11 mol) dropwise over 30 minutes.
  - Critical Control Point: Maintain temperature

. Rapid heating indicates runaway acylation which may lead to di-acylated impurities.

- Buffering: Add a saturated solution of Sodium Acetate (10 g in minimal water) to scavenge the HCl byproduct.
- Crystallization: Stir at room temperature for 4 hours. The product will precipitate as a white-to-off-white solid.
- Isolation: Filter the solid under vacuum. Wash the cake with cold water ( ) to remove residual acetic acid and inorganic salts.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

## Synthetic Workflow Visualization



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Figure 1: Optimized synthesis workflow for the N-acylation of 5-ASA, highlighting critical temperature control points.

## Part 3: Reactivity & Applications in Drug Design

**Authoritative Insight:** This molecule is rarely the final API. Its value lies in its role as a "linker" synthon. The chlorine atom serves as a leaving group, allowing researchers to attach the therapeutic 5-ASA payload to macromolecular carriers.

## Mechanism of Conjugation

The

-chloroacetamide group undergoes

reactions with nucleophiles. This is particularly useful for creating mutual prodrugs or polymer-drug conjugates.

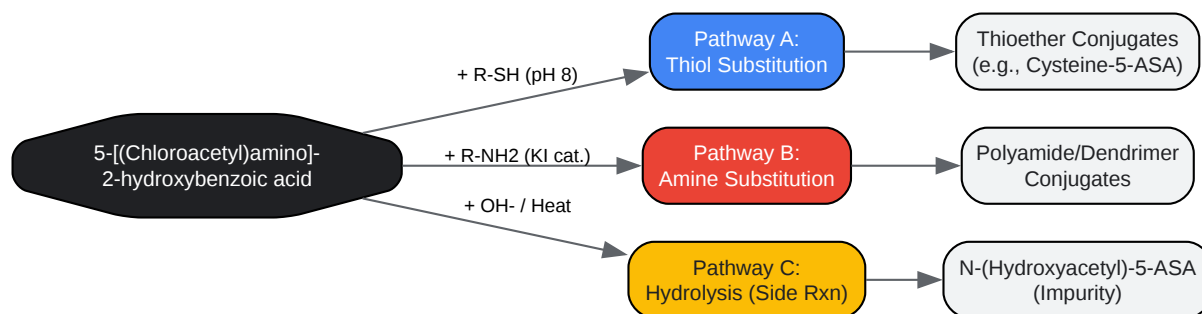
- **Thiol Conjugation (Thioether Linkage):** Reacting with cysteine residues or thiolated polymers (e.g., thiolated chitosan). The resulting thioether bond is stable in the upper GI tract but can be cleaved by colonic bacterial enzymes.
- **Amine Conjugation (Glycinamide Linkage):** Reacting with primary amines to form glycine derivatives.

## Comparison of Derivatives

The following table contrasts the chloroacetyl derivative with other common 5-ASA modifications.

Derivative	Substituent (R)	Reactivity	Primary Application
Mesalazine (Parent)		Nucleophilic ( )	Standard IBD Therapy
N-Acetyl-5-ASA		Inert (Metabolite)	Biological Marker (Inactive)
N-Chloroacetyl-5-ASA		Electrophilic (Alkylating)	Synthesis of Conjugates
Balsalazide	Azo-linked carrier	Reducible (Azo bond)	Colonic Delivery Prodrug

## Divergent Synthesis Pathway



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Figure 2: Divergent reactivity profile showing the utility of the chloroacetyl handle for creating distinct prodrug classes.

## Part 4: Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.

- NMR (DMSO- $d_6$ ):
  - 10.2 ppm (s, 1H, -NH-CO-): Confirm amide formation.
  - 4.3 ppm (s, 2H, -CH<sub>2</sub>-Cl): Diagnostic Peak. This singlet confirms the presence of the chloroacetyl group. If this splits or shifts, check for hydrolysis.
  - 7.0 - 8.2 ppm (m, 3H, Ar-H): Aromatic protons of the salicylate ring.
- IR Spectroscopy:
  - 1650-1660 cm<sup>-1</sup>: Amide I band (C=O stretch).
  - 3300-3400 cm<sup>-1</sup>

: Phenolic/Carboxylic -OH stretch (broad).

## References

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